molecular formula C8H10N2O3 B1488061 2-((5,6-Dimethylpyridazin-3-yl)oxy)acetic acid CAS No. 1934883-32-5

2-((5,6-Dimethylpyridazin-3-yl)oxy)acetic acid

Cat. No. B1488061
CAS RN: 1934883-32-5
M. Wt: 182.18 g/mol
InChI Key: RUUSNWUDDSUVLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((5,6-Dimethylpyridazin-3-yl)oxy)acetic acid, also known as 2-DMPAA, is an organic compound belonging to the pyridazinone family. It is a versatile compound with a wide range of applications in scientific research. 2-DMPAA is used in various chemical synthesis reactions and has a wide range of biochemical and physiological effects.

Scientific Research Applications

Analgesic and Anti-Inflammatory Agents

Compounds with a pyridazinone skeleton, such as “2-((5,6-Dimethylpyridazin-3-yl)oxy)acetic acid”, have been synthesized and evaluated for their analgesic and anti-inflammatory properties . These compounds have shown promising results in inhibiting cyclooxygenase-2 (COX-2), an enzyme that plays a key role in inflammation and pain .

Non-Ulcerogenic Agents

In addition to their analgesic and anti-inflammatory properties, some pyridazinone derivatives have been found to be non-ulcerogenic . This means they could potentially be used in the development of safer non-steroidal anti-inflammatory drugs (NSAIDs) that do not cause stomach ulcers, a common side effect of many NSAIDs .

Selective COX-2 Inhibitors

The pyridazinone skeleton has been considered an excellent template for novel selective COX-2 inhibitors . Selective COX-2 inhibitors are a type of NSAID that specifically target COX-2, reducing inflammation and pain without the gastrointestinal side effects associated with nonselective NSAIDs .

Environmental Science

Compounds similar to “2-((5,6-Dimethylpyridazin-3-yl)oxy)acetic acid” have been used in environmental science, particularly in the study of organic pollutants . While specific applications for this compound are not yet known, it could potentially be used in similar contexts .

properties

IUPAC Name

2-(5,6-dimethylpyridazin-3-yl)oxyacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O3/c1-5-3-7(10-9-6(5)2)13-4-8(11)12/h3H,4H2,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUUSNWUDDSUVLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN=C1C)OCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((5,6-Dimethylpyridazin-3-yl)oxy)acetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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